2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]-N~1~-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]acetamide
CAS No.:
Cat. No.: VC14983851
Molecular Formula: C18H14N6O3
Molecular Weight: 362.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H14N6O3 |
|---|---|
| Molecular Weight | 362.3 g/mol |
| IUPAC Name | 2-(4-oxo-1,2,3-benzotriazin-3-yl)-N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]acetamide |
| Standard InChI | InChI=1S/C18H14N6O3/c25-16(11-24-18(26)13-8-4-5-9-14(13)21-23-24)19-10-15-20-17(27-22-15)12-6-2-1-3-7-12/h1-9H,10-11H2,(H,19,25) |
| Standard InChI Key | XNXYBDUVJVIAPI-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C2=NC(=NO2)CNC(=O)CN3C(=O)C4=CC=CC=C4N=N3 |
Introduction
Structural Features
The compound consists of a benzotriazine core and an oxadiazole moiety linked through an acetamide group. The benzotriazine ring is known for its stability and potential biological activity, while the oxadiazole ring is often associated with pharmacological properties such as antimicrobial and anticancer activities.
Benzotriazine Derivatives
Benzotriazine derivatives have been studied for their potential in treating diseases associated with GPR139, a receptor involved in neurological functions . Compounds like 2-(6,8-dichloro-4-oxo-1,2,3-benzotriazin-3-yl)-N-[(1S)-1-(4-methoxyphenyl)ethyl]acetamide and 2-(6,8-dimethyl-4-oxo-1,2,3-benzotriazin-3-yl)-N-[(1S)-1-(4-methoxyphenyl)ethyl]acetamide have been explored for their modulatory effects on GPR139 .
Potential Biological Activities
Given the structural components, 2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]-N~1~-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]acetamide might exhibit biological activities similar to those of related compounds. These could include:
-
Antimicrobial Activity: Oxadiazole derivatives have shown antimicrobial properties, which might be enhanced by the benzotriazine ring.
-
Anticancer Activity: The presence of both benzotriazine and oxadiazole rings could contribute to anticancer effects, as both types of rings have been associated with such activities in other compounds.
Synthesis and Characterization
The synthesis of this compound would likely involve condensation reactions between appropriate precursors of the benzotriazine and oxadiazole rings. Characterization would involve spectroscopic methods such as NMR and IR to confirm the structure.
Data Table: Related Compounds and Their Activities
| Compound | Activity | Reference |
|---|---|---|
| Benzotriazine derivatives | GPR139 modulation | |
| Oxadiazole derivatives | Antimicrobial, anticancer | General knowledge |
| Triazine derivatives | Anticancer |
Future Directions
-
Synthesis: Develop efficient synthetic routes to produce the compound.
-
Biological Evaluation: Assess antimicrobial and anticancer activities using in vitro assays.
-
Structural Optimization: Modify the compound to enhance biological activity based on structure-activity relationships.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume